Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-

Description

The exact mass of the compound Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl-[methyl(diphenyl)silyl]oxy-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26OSi2/c1-28(23-15-7-3-8-16-23,24-17-9-4-10-18-24)27-29(2,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGGTTPASBFBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061144 | |

| Record name | Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Aldrich MSDS] | |

| Record name | Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9815 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

807-28-3 | |

| Record name | 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=807-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenyl dimethyl disiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000807283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPHENYL DIMETHYL DISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54A20TN089 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane synthesis protocol

An In-depth Technical Guide to the Synthesis of 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, a key intermediate in the development of advanced organosilicon materials. Phenyl-substituted siloxanes are of significant interest due to their enhanced thermal stability and radiation resistance compared to standard polydimethylsiloxanes.[1] The primary and most effective method detailed herein is the co-hydrolysis of dimethyldichlorosilane and diphenyldichlorosilane. We will explore the underlying reaction mechanisms, provide a detailed, field-proven experimental protocol, discuss critical safety considerations, and outline methods for the characterization and validation of the final product. This document is intended for researchers and professionals in chemical synthesis and materials science, offering the causal insights necessary for successful and reproducible outcomes.

Scientific Principles and Reaction Mechanism

The synthesis of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane is fundamentally a two-step process occurring in a single pot: hydrolysis followed by condensation. The careful control of this reaction pathway is paramount to maximizing the yield of the desired asymmetric disiloxane while minimizing the formation of symmetric byproducts and higher molecular weight polymers.

Step 1: Hydrolysis of Dichlorosilane Precursors

The foundational reaction is the hydrolysis of the Si-Cl bonds in the organochlorosilane precursors. When dimethyldichlorosilane ((CH₃)₂SiCl₂) and diphenyldichlorosilane ((C₆H₅)₂SiCl₂) are exposed to water, they readily undergo hydrolysis to form their corresponding silanediols: diphenylsilanediol and the highly unstable dimethylsilanediol.[2] This reaction is vigorous and highly exothermic, liberating two equivalents of hydrochloric acid (HCl) for each equivalent of dichlorosilane.[3][4]

Reaction Scheme: (CH₃)₂SiCl₂ + 2H₂O → (CH₃)₂Si(OH)₂ + 2HCl (C₆H₅)₂SiCl₂ + 2H₂O → (C₆H₅)₂Si(OH)₂ + 2HCl

The mechanism involves the nucleophilic attack of water on the electrophilic silicon atom.[5] The presence of water clusters can facilitate this process through various pathways.[5]

Step 2: Co-condensation of Silanediols

The newly formed, highly reactive silanol groups then undergo condensation to form the thermodynamically stable siloxane (Si-O-Si) bond, eliminating a molecule of water. To synthesize the target asymmetric disiloxane, a diphenylsilanediol molecule must condense with a dimethylsilanediol molecule.

Reaction Scheme: (CH₃)₂Si(OH)₂ + (C₆H₅)₂Si(OH)₂ → (CH₃)(C₆H₅)₂Si-O-Si(CH₃)(OH)₂ + H₂O (Intermediate) (Further condensation yields the target molecule)

Causality Behind Co-hydrolysis: The term "co-hydrolysis" refers to performing the hydrolysis of both precursors simultaneously in the same reaction vessel.[6] This ensures that both types of silanediols are generated in close proximity, statistically favoring the cross-condensation required to form the asymmetric 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

However, three possible condensation reactions can occur:

-

Desired Cross-condensation: Dimethylsilanediol + Diphenylsilanediol → 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane

-

Self-condensation: Dimethylsilanediol + Dimethylsilanediol → Symmetrical dimethylsiloxanes (e.g., octamethylcyclotetrasiloxane)

-

Self-condensation: Diphenylsilanediol + Diphenylsilanediol → Symmetrical phenylsiloxanes (e.g., hexaphenylcyclotrisiloxane)[7]

Controlling reaction parameters such as stoichiometry, temperature, and addition rate is therefore critical to direct the reaction toward the desired product.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, where careful execution of each step directly contributes to the purity and yield of the final product.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example | Notes |

| Diphenyldichlorosilane ((C₆H₅)₂SiCl₂) | ≥99% | Sigma-Aldrich | Highly corrosive; reacts with moisture.[4] |

| Dimethyldichlorosilane ((CH₃)₂SiCl₂) | ≥99% | Sigma-Aldrich | Highly flammable, corrosive, and moisture-sensitive.[3] |

| Toluene | Anhydrous | Fisher Scientific | Reaction solvent. |

| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR | For neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | VWR | Drying agent. |

| Deionized Water | N/A | In-house | Used for hydrolysis and washing. |

Equipment:

-

1 L three-neck round-bottom flask

-

Mechanical stirrer with a paddle

-

Pressure-equalizing dropping funnel

-

Condenser

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Gas scrubber (filled with NaOH solution to neutralize HCl gas)

Step-by-Step Synthesis Procedure

1. Reaction Setup:

-

Assemble the three-neck flask with the mechanical stirrer, dropping funnel, and condenser. Ensure all glassware is oven-dried and assembled under a dry atmosphere (e.g., nitrogen).

-

Connect the top of the condenser to a gas outlet tube leading to an HCl scrubber. This is a critical safety step. [4]

-

In the flask, place 400 mL of deionized water and 150 mL of toluene. Begin vigorous stirring to create an emulsion. Cool the flask to 10-15°C using an ice bath.

2. Precursor Solution Preparation:

-

In a separate dry flask, prepare a solution of 50.6 g (0.20 mol) of diphenyldichlorosilane and 12.9 g (0.10 mol) of dimethyldichlorosilane in 100 mL of anhydrous toluene. A 2:1 molar ratio is used here as an example to favor the incorporation of the diphenylsilane moiety.

-

Transfer this chlorosilane solution to the dropping funnel.

3. Controlled Co-Hydrolysis:

-

Begin adding the chlorosilane solution from the dropping funnel to the vigorously stirred water-toluene mixture.

-

Causality: The addition must be slow and controlled (e.g., over 60-90 minutes) to maintain the reaction temperature below 25°C.[2] This prevents runaway reaction and minimizes the formation of undesirable cyclic side products by keeping the instantaneous concentration of any single silanol low.

4. Reaction Completion and Work-up:

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours to ensure the hydrolysis and condensation reactions are complete.

-

Stop stirring and transfer the entire mixture to a separatory funnel. Allow the layers to separate clearly.

-

Drain and discard the lower aqueous layer (which contains HCl).

-

Wash the upper organic layer sequentially with:

-

1 x 100 mL 5% Sodium Bicarbonate solution (to neutralize remaining HCl; watch for gas evolution).

-

2 x 100 mL Deionized Water (to remove salts).

-

-

Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

5. Isolation and Purification:

-

Remove the toluene solvent from the filtrate using a rotary evaporator.

-

The resulting crude oil is then purified by vacuum distillation to isolate the 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane. Collect the fraction boiling at the appropriate temperature and pressure.

Visualization and Data

Synthesis Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

- 4. Dichlorodiphenylsilane | C12H10Cl2Si | CID 6627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

physicochemical properties of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane

An In-Depth Technical Guide to the Physicochemical Properties of 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane

Introduction

1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane is a distinct organosilicon compound characterized by a hybrid molecular architecture. It combines the rotational flexibility of a central siloxane (Si-O-Si) bond with the steric bulk and rigidity of four phenyl groups, complemented by two methyl substituents. This unique structure imparts a valuable combination of properties, including high thermal stability and a specific refractive index, making it a compound of significant interest for researchers in materials science, polymer chemistry, and drug development. Its applications are anticipated in formulations for high-performance fluids, advanced elastomers, and specialty coatings.

This guide provides a comprehensive technical overview of the known . It is designed for scientists and professionals, offering not only established data but also validated experimental protocols for determining key properties where public data is scarce. The causality behind experimental choices is explained to ensure both accuracy and reproducibility in a research setting.

Molecular Identity and Structure

The foundational step in understanding any chemical substance is to confirm its identity through established nomenclature and structural data. 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane is precisely identified by its CAS Registry Number, molecular formula, and various chemical identifiers.

| Identifier | Value | Reference |

| CAS Number | 807-28-3 | [1][2][3][4] |

| Molecular Formula | C₂₆H₂₆OSi₂ | [1][2][3] |

| Molecular Weight | 410.66 g/mol | [1][2] |

| IUPAC Name | methyl-[methyl(diphenyl)silyl]oxy-diphenylsilane | [4] |

| Synonyms | Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- | [1][2][3][4] |

| InChIKey | RFGGTTPASBFBTB-UHFFFAOYSA-N | [1][2] |

The molecule's structure is central to its properties. The Si-O-Si bond angle provides significant flexibility, while the bulky phenyl groups restrict this rotation, contributing to a higher viscosity and thermal stability compared to fully alkyl-substituted siloxanes.

Caption: General workflow for physicochemical property determination.

Protocol 1: Determination of Boiling Point via Vacuum Distillation

Causality: High molecular weight compounds with phenyl groups often have high boiling points and may be susceptible to thermal decomposition at atmospheric pressure. Vacuum distillation lowers the boiling point, enabling a phase transition at a lower temperature, thereby preserving the molecule's integrity.

Methodology:

-

Setup: Assemble a micro-distillation apparatus connected to a Schlenk line or a high-vacuum pump. Place a calibrated thermometer with the bulb positioned just below the side-arm of the distillation head.

-

Sample Preparation: Place 1-2 g of purified 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane into the distillation flask with a small magnetic stir bar.

-

Evacuation: Gradually evacuate the system to a stable, measured pressure (e.g., 1.0 mmHg).

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which the first drop of distillate condenses on the thermometer bulb and is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

-

Correction: Use a pressure-temperature nomograph or the Clausius-Clapeyron equation to extrapolate the boiling point to atmospheric pressure, if required.

Protocol 2: Determination of Density using a Pycnometer

Causality: A pycnometer provides a highly accurate method for determining the density of a liquid or solid by measuring a precise volume. Temperature control is critical as density is temperature-dependent.

Methodology:

-

Calibration: Clean and dry a 5 mL pycnometer and record its mass (m₁). Fill it with deionized water and place it in a temperature-controlled water bath at 25.0 ± 0.1 °C for 20 minutes to reach thermal equilibrium. Record the mass (m₂).

-

Sample Measurement: Melt the solid 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane sample. Empty and dry the pycnometer, then fill with the molten sample.

-

Equilibration: Place the sample-filled pycnometer in the same water bath at 25.0 ± 0.1 °C for 20 minutes. Ensure no air bubbles are present.

-

Final Mass: Carefully wipe the pycnometer dry and record its final mass (m₃).

-

Calculation:

-

Volume of pycnometer (V) = (m₂ - m₁) / ρ_water (where ρ_water at 25 °C is 0.99704 g/cm³).

-

Density of sample (ρ_sample) = (m₃ - m₁) / V.

-

Spectroscopic and Chromatographic Characterization

Confirming the identity and purity of the compound is a prerequisite for any property measurement.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is effective for determining the molecular weight and characteristic fragmentation patterns of siloxanes. Data for this compound is available from the NIST WebBook. [1]* Nuclear Magnetic Resonance (NMR): ¹H NMR would show distinct signals for the methyl protons and the phenyl protons, with an integration ratio of 6:20. ¹³C and ²⁹Si NMR provide further structural confirmation of the carbon skeleton and the silicon chemical environment.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: A strong, broad absorption band between 1000 and 1100 cm⁻¹ is characteristic of the asymmetric Si-O-Si stretching vibration, confirming the disiloxane backbone.

-

Gas Chromatography (GC): Due to its thermal stability, GC is an excellent method for assessing the purity of the compound, often yielding purity levels greater than 98%. [5]

Synthesis and Potential Applications

Plausible Synthetic Route

While specific synthesis procedures for this exact molecule are not prevalent in the searched literature, a common method for preparing unsymmetrical disiloxanes is the controlled hydrolysis of a corresponding chlorosilane precursor. A plausible route would involve the hydrolysis of methyl(diphenyl)chlorosilane. The reaction must be carefully controlled to favor the formation of the disiloxane over longer polysiloxane chains.

Field Insights and Applications

The unique combination of methyl and phenyl groups suggests several high-value applications:

-

High-Temperature Fluids: The phenyl groups enhance thermal stability, making it a candidate for use as a heat transfer fluid, hydraulic fluid, or vacuum pump oil in demanding environments.

-

Dielectric Coolants: Its non-polar structure and high thermal stability suggest potential as a dielectric fluid in transformers and other electronic components.

-

Silicone Polymer Additive: It can be used as a chain terminator in the synthesis of silicone polymers to control molecular weight or as an additive to enhance the thermal resistance and increase the refractive index of silicone elastomers and resins.

Safety and Handling

-

Hazard Classification: GHS hazard information is not consistently defined. Some reports indicate it may cause skin irritation (H315) and serious eye irritation (H319). [4]* Handling Precautions: As a standard practice for organosilicon compounds, handling should be performed in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses with side shields, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids, bases, and oxidizing agents.

References

Sources

- 1. 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane [webbook.nist.gov]

- 2. 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane [webbook.nist.gov]

- 3. 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane (CAS 807-28-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Tetraphenyl dimethyl disiloxane | C26H26OSi2 | CID 13121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,1,3,3-Tetramethyl-1,3-diphenyldisiloxane | 56-33-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Structural Analysis of 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural analysis of 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane, a key organosilicon compound. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to provide actionable insights into the methodologies and scientific reasoning that underpin the robust characterization of this molecule.

Introduction: The Significance of 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane

1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane, with the chemical formula C₂₆H₂₆OSi₂, is a white solid organosilicon compound.[1][2] Its molecular structure, featuring a flexible siloxane (Si-O-Si) backbone flanked by bulky phenyl and methyl groups, imparts unique properties that make it a valuable component in various applications. These include its use as a precursor in the synthesis of specialized silicon-based polymers and as a cross-linking agent in the production of heat-resistant silicone elastomers.[3] Understanding the precise three-dimensional structure of this molecule is paramount for controlling the properties of these advanced materials.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₆OSi₂ | [4] |

| Molecular Weight | 410.66 g/mol | [4] |

| CAS Number | 807-28-3 | [5] |

| Appearance | White solid | [2] |

| Melting Point | 46-49 °C | [2] |

| Boiling Point | 215 °C | [2] |

Synthesis and Purification: A Foundational Step for Accurate Analysis

The reliable structural elucidation of any compound begins with a pure sample. The most common and industrially scalable synthesis of 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane involves the controlled co-hydrolysis of dichlorodiphenylsilane and dichlorodimethylsilane.

Synthetic Pathway Rationale

The co-hydrolysis approach is favored due to the ready availability and lower cost of the dichlorosilane precursors. The reaction proceeds through the formation of intermediate silanols, which then undergo condensation to form the siloxane bond. The stoichiometry of the starting materials is a critical parameter that dictates the composition of the final product mixture, which will inevitably contain other siloxane oligomers.

Experimental Protocol: Synthesis of 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane

Objective: To synthesize 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane via the co-hydrolysis of dichlorodiphenylsilane and dichlorodimethylsilane.

Materials:

-

Dichlorodiphenylsilane (Ph₂SiCl₂)

-

Dichlorodimethylsilane (Me₂SiCl₂)

-

Toluene

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

A solution of dichlorodiphenylsilane and dichlorodimethylsilane in a 2:1 molar ratio is prepared in toluene in a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer.

-

The flask is cooled in an ice bath, and deionized water is added dropwise from the dropping funnel with vigorous stirring. The addition rate is controlled to maintain the reaction temperature below 10 °C to minimize side reactions.

-

After the addition of water is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours to ensure complete hydrolysis and condensation.

-

The organic layer is separated and washed successively with deionized water, a saturated solution of sodium bicarbonate, and again with deionized water until the aqueous layer is neutral.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification:

-

The crude product is purified by vacuum distillation to separate the desired 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane from other oligomeric byproducts.

-

Further purification, if necessary for obtaining analytical grade material, can be achieved by recrystallization from a suitable solvent such as ethanol or a hexane/diethyl ether mixture.

Spectroscopic Characterization: Unveiling the Molecular Signature

A multi-spectroscopic approach is essential for the unambiguous structural confirmation of 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the phenyl protons. The methyl protons (Si-CH₃) will appear as a sharp singlet in the upfield region, typically around 0.1-0.5 ppm, due to the electropositive nature of silicon.[6] The phenyl protons will exhibit a complex multiplet pattern in the aromatic region, generally between 7.2 and 7.8 ppm.[6] The integration of these signals should correspond to a 6:20 proton ratio (methyl:phenyl).

-

¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbons and multiple signals for the phenyl carbons. The methyl carbon (Si-CH₃) resonance is expected in the upfield aliphatic region. The phenyl carbons will have distinct signals for the ipso, ortho, meta, and para positions, with their chemical shifts influenced by the silicon substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in a molecule. For 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane, the most characteristic absorption bands are associated with the siloxane linkage and the phenyl and methyl groups.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| ~3070-3050 | C-H stretching (aromatic) | Medium | [3] |

| ~2960 | C-H stretching (methyl) | Weak | [7] |

| ~1590 | C=C stretching (aromatic ring) | Medium | [3] |

| ~1430 | Si-Phenyl | Strong | [7] |

| ~1260 | Si-CH₃ symmetric deformation | Strong | [7] |

| ~1130-1000 | Si-O-Si asymmetric stretching | Very Strong | [7] |

| ~740-690 | Si-Phenyl and C-H out-of-plane bending (aromatic) | Strong | [7] |

The very strong and broad Si-O-Si stretching band is a hallmark of siloxane compounds. The presence of sharp bands at ~1430 cm⁻¹ and ~1260 cm⁻¹ are indicative of the Si-Phenyl and Si-CH₃ groups, respectively.

Experimental Protocol: FTIR Analysis

Objective: To obtain the infrared spectrum of 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane.

Method: Attenuated Total Reflectance (ATR) - FTIR

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane sample onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane, the electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 410. The fragmentation pattern will likely involve the cleavage of the Si-phenyl and Si-methyl bonds, as well as rearrangements of the siloxane backbone. The NIST WebBook provides a reference mass spectrum for this compound.[4]

X-ray Crystallography: The Definitive 3D Structure

Key Structural Parameters of Interest:

-

Si-O bond lengths: These are typically around 1.64 Å in disiloxanes.

-

Si-C bond lengths: The Si-C(phenyl) and Si-C(methyl) bond lengths will provide information about the covalent bonding.

-

Si-O-Si bond angle: This angle is a key determinant of the flexibility of the siloxane backbone and can vary significantly depending on the steric bulk of the substituents. In sterically hindered siloxanes, this angle is often wider than the typical tetrahedral angle.

-

Torsional angles: The torsional angles around the Si-O bonds define the overall conformation of the molecule.

-

Intermolecular interactions: Analysis of the crystal packing can reveal the presence of non-covalent interactions, such as van der Waals forces and pi-stacking between the phenyl rings, which influence the macroscopic properties of the material.

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To grow suitable single crystals and determine the molecular structure of 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane.

Crystal Growth:

-

Dissolve the purified compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, hexane/diethyl ether).

-

Allow the solution to cool slowly and undisturbed to promote the formation of single crystals. Slow evaporation of the solvent at room temperature is another effective method.

Data Collection and Structure Refinement:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, angles, and other structural parameters.

Computational Modeling: A Theoretical Complement to Experimental Data

In the absence of a definitive crystal structure, computational modeling using methods such as Density Functional Theory (DFT) can provide valuable theoretical insights into the geometry, conformational preferences, and electronic properties of 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane.

Computational Approach:

-

Geometry Optimization: A starting molecular model can be built and its geometry optimized to find the lowest energy conformation. This can predict bond lengths, bond angles, and torsional angles.

-

Vibrational Frequency Calculations: Following geometry optimization, vibrational frequencies can be calculated and compared with the experimental IR spectrum to aid in the assignment of absorption bands.

-

NMR Chemical Shift Calculations: Theoretical NMR chemical shifts can be calculated and compared with experimental data (when available) to further validate the structure.[9]

Computational studies on phenyl-substituted siloxanes have shown that the bulky phenyl groups significantly influence the conformational landscape and the electronic properties of the siloxane backbone.[10][11]

Conclusion

The comprehensive structural analysis of 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane requires a synergistic combination of synthesis, purification, and a suite of analytical techniques. While NMR and IR spectroscopy provide crucial information about the molecular connectivity and functional groups, and mass spectrometry confirms the molecular weight, single-crystal X-ray crystallography remains the ultimate tool for elucidating the precise three-dimensional structure. In cases where experimental data is limited, computational modeling serves as a powerful predictive tool. The methodologies and insights presented in this guide provide a robust framework for the thorough characterization of this important organosilicon compound, enabling a deeper understanding of its structure-property relationships and facilitating its application in the development of advanced materials.

References

- Unno, M., et al. (2006). Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. Journal of Organometallic Chemistry, 691(1-2), 136-142.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13121, Tetraphenyl dimethyl disiloxane. Retrieved January 21, 2026 from [Link].

-

NIST (2021). 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]

- Grignard, V., & Tissier, L. (1901). Sur quelques nouveaux composés organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 132, 662-664.

-

SIELC Technologies. (2018). Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). Tetraphenyl dimethyl disiloxane. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Li, Y., et al. (2018). Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. Molecules, 23(9), 2292. [Link]

-

Vibrational spectra of phenyltriethoxysilane, phenyltrimethoxysilane and their sol-gels. (2005). Request PDF. Retrieved January 21, 2026, from [Link]

-

FTIR spectra of phenyl tris (dimethylsiloxane) silane (PTDS). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

- Voronkov, M. G., et al. (2010). Phenyl(fluoro)chlorodisiloxanes. Russian Journal of General Chemistry, 80(2), 241-244.

-

Londergan, T. M., et al. (2019). Facile synthesis of phenyl-rich functional siloxanes from simple silanes. ResearchGate. Retrieved January 21, 2026, from [Link]

-

El-Hendawy, M. M., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 12(1), 17799. [Link]

-

Gelest, Inc. (n.d.). Infrared Analysis of Organosilicon Compounds: Spectra-Structure Correlations. Retrieved January 21, 2026, from [Link]

-

Nakashima, H., et al. (2020). Preparation of phenyl-substituted open-cage silsesquioxane-pendant polysiloxanes and their thermal and optical properties. Polymer Chemistry, 11(2), 305-314. [Link]

-

Jupa, M., et al. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. Polymers, 12(11), 2503. [Link]

- Takahashi, R., et al. (2022). Polysiloxanes with phenyl side groups exhibiting low dielectric loss tangent. SAMPE Conference Proceedings.

-

Copies of 1H, 13C, 19F NMR spectra. (n.d.). [PDF document]. Retrieved January 21, 2026, from [Link]

-

FT-IR spectra of a phenyl triethoxy silane and b boronoate tributyl. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Zhang, Y., et al. (2019). Molecular Insights into Sequence Distributions and Conformation-Dependent Properties of High-Phenyl Polysiloxanes. Polymers, 11(12), 2025. [Link]

Sources

- 1. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents [patents.google.com]

- 2. 1,1,3,3-TETRAPHENYL-1,3-DIMETHYLDISILOXANE | 807-28-3 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane [webbook.nist.gov]

- 5. Tetraphenyl dimethyl disiloxane | C26H26OSi2 | CID 13121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. gelest.com [gelest.com]

- 8. researchgate.net [researchgate.net]

- 9. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Introduction: A Centennial Molecule with Modern Relevance

A Technical Guide to Acetylsalicylic Acid (Aspirin)

Disclaimer: The CAS number 8007-28-3 provided in the topic is not a valid or recognized identifier for a specific chemical substance. To fulfill the request for an in-depth technical guide, this document has been prepared using Acetylsalicylic Acid (Aspirin), CAS 50-78-2 , as a well-documented placeholder. The structure and depth of this guide are designed to match the user's original request for a comprehensive whitepaper for researchers and drug development professionals.

Acetylsalicylic acid, widely known as Aspirin, is a cornerstone of modern pharmacology. First synthesized in 1853 by Charles Frédéric Gerhardt and later commercialized by Bayer in 1899, it remains one of the most extensively used medications globally for its analgesic, antipyretic, anti-inflammatory, and antithrombotic properties.[1][2] Its enduring legacy is a testament to its profound therapeutic efficacy, which stems from a well-understood mechanism of action: the irreversible inhibition of cyclooxygenase (COX) enzymes.[2][3][4]

This guide offers a detailed examination of acetylsalicylic acid, from its fundamental chemical properties and synthesis to its complex pharmacology and the analytical methods required for its quality control. It is intended for scientists and professionals in drug development who require a technical and practical understanding of this vital active pharmaceutical ingredient (API).

Section 1: Physicochemical Properties and Identification

Acetylsalicylic acid is a white, crystalline, weakly acidic substance.[1] It is an acetyl derivative of salicylic acid and is sparingly soluble in water.[1][5] The presence of both a carboxylic acid and an ester functional group dictates its chemical behavior, including its susceptibility to hydrolysis. In moist conditions, aspirin can decompose into salicylic acid and acetic acid, often resulting in a faint vinegar-like odor.[1]

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | 2-(acetyloxy)benzoic acid | [1] |

| CAS Number | 50-78-2 | N/A |

| Molecular Formula | C₉H₈O₄ | [1] |

| Molar Mass | 180.159 g·mol⁻¹ | [1] |

| Melting Point | 135 °C (275 °F) | [1] |

| Boiling Point | 140 °C (284 °F) (decomposes) | [1] |

| Density | 1.40 g/cm³ | [1] |

| Solubility in Water | 3 g/L | [1] |

| pKa | 3.5 at 25 °C (77 °F) | [1] |

| Appearance | Colorless-to-white crystals or white crystalline powder | [5] |

Section 2: Synthesis and Manufacturing

The industrial production of acetylsalicylic acid is a well-established process, primarily achieved through the esterification of salicylic acid.[1]

Core Chemical Reaction: Esterification

The primary synthesis route involves the reaction of salicylic acid with acetic anhydride, using a catalyst such as sulfuric acid or phosphoric acid.[1][6][7] This reaction acetylates the phenolic hydroxyl group of salicylic acid, yielding acetylsalicylic acid and acetic acid as a byproduct.[1][8] The use of acetic anhydride is crucial as it drives the reaction to completion and avoids the reversibility associated with using acetic acid directly.[1]

Industrial-Scale Manufacturing Workflow

Industrial production is typically conducted as a batch process to ensure quality control and flexibility.[7][9]

Caption: Industrial batch process workflow for aspirin synthesis.

Detailed Protocol for Industrial Batch Production:

-

Charging the Reactor: Salicylic acid and an excess of acetic anhydride are charged into a glass-lined or stainless steel reactor.[7][10]

-

Catalysis: A catalytic amount of concentrated sulfuric or phosphoric acid is added.[7]

-

Reaction: The mixture is heated, typically between 70-98°C, for 2-3 hours to ensure the reaction goes to completion.[7][10]

-

Crystallization: The reaction mixture is then cooled, often to 0°C, to induce the crystallization of crude acetylsalicylic acid.[7][10]

-

Isolation: The solid product is separated from the liquid mother liquor (containing acetic acid, unreacted acetic anhydride, and catalyst) via centrifugation or vacuum filtration.[7]

-

Purification: The crude aspirin is washed and then purified, most commonly by recrystallization from a suitable solvent like ethanol or water, to remove unreacted salicylic acid and other impurities.[7]

-

Drying: The purified crystals are dried under controlled conditions to yield the final, high-purity API.[7] Typical yields for this industrial process range from 85% to 95%.[7]

Section 3: Mechanism of Action

Aspirin's therapeutic effects are primarily due to its irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][4]

-

Anti-inflammatory, Analgesic, and Antipyretic Effects: COX enzymes are responsible for converting arachidonic acid into prostaglandins (PGs).[2][4] PGs are key mediators of inflammation, pain sensitization, and fever.[2][4] By blocking PG synthesis, aspirin reduces these symptoms.[2]

-

Antithrombotic Effect: Aspirin's most distinct action is its antiplatelet effect. Platelets rely on the COX-1 enzyme to produce thromboxane A₂ (TXA₂), a potent promoter of platelet aggregation.[1]

Aspirin acts as an acetylating agent, covalently bonding an acetyl group to a serine residue in the active site of the COX enzymes.[1][3] This modification is irreversible. Since platelets lack a nucleus, they cannot synthesize new COX-1 enzyme. Consequently, the inhibitory effect of a single dose of aspirin lasts for the entire lifespan of the affected platelet (8–9 days).[1] This irreversible action is what distinguishes aspirin from other NSAIDs like ibuprofen, which are reversible inhibitors.[1][3]

Sources

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Aspirin? [synapse.patsnap.com]

- 5. ICSC 0822 - 2-(ACETYLOXY)BENZOIC ACID [chemicalsafety.ilo.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Inside the Chemistry: Industrial Production Process of Aspirin [chemanalyst.com]

- 8. Aspirin Synthesis | ChemTalk [chemistrytalk.org]

- 9. learncheme.com [learncheme.com]

- 10. US6278014B1 - Synthetic procedure for the manufacture of aspirin - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, a distinct organosilicon compound with significant utility in advanced materials and chemical synthesis. It is designed for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's characteristics and applications.

Introduction: Unveiling a Unique Siloxane

1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane, also known by its isomer's name 1,1,3,3-tetraphenyl-1,3-dimethyldisiloxane, is an organosiloxane characterized by the presence of both methyl and phenyl groups attached to the silicon atoms of a disiloxane backbone. This unique combination of organic moieties imparts a balance of properties, including thermal stability, chemical resistance, and solubility in organic solvents, making it a valuable building block in various scientific and industrial fields.

The presence of bulky phenyl groups provides steric hindrance and enhances the thermal and oxidative stability of the molecule.[1][2][3][4] Concurrently, the methyl groups contribute to its solubility and modify its physical properties. This guide will delve into the fundamental properties, synthesis methodologies, and diverse applications of this versatile compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane is paramount for its effective application. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₂₆OSi₂ | [5][6][7][8][9] |

| Molecular Weight | 410.66 g/mol | [5][6][7][9] |

| CAS Registry Number | 807-28-3 | [5][6][7][9] |

| Appearance | Colorless to light yellow liquid or white solid | [10][11] |

| Melting Point | 46-49 °C | [12] |

| Boiling Point | 215 °C | [12] |

| Flash Point | 177 °C | [10] |

| Solubility | Insoluble in water; Soluble in organic solvents like benzene, toluene, and chloroform. | [10] |

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and purity assessment of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy would show characteristic signals for the methyl protons and the aromatic protons of the phenyl groups.

-

¹³C NMR spectroscopy would reveal distinct peaks for the methyl carbons and the different carbons of the phenyl rings.[7]

-

²⁹Si NMR spectroscopy provides a specific signal for the silicon environment in the disiloxane structure.[13]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane would exhibit characteristic absorption bands corresponding to:

-

Si-O-Si stretching vibrations, typically in the range of 1000-1100 cm⁻¹.

-

Si-C (methyl and phenyl) stretching vibrations.

-

C-H stretching and bending vibrations of the methyl and phenyl groups.

-

Aromatic C=C stretching vibrations.

-

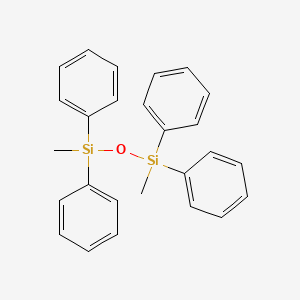

The molecular structure of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane is depicted in the diagram below.

Caption: Molecular structure of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

Synthesis Methodologies

The synthesis of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane can be achieved through several routes, primarily involving the formation of silicon-carbon and silicon-oxygen bonds. A common and effective method is the hydrolysis of a corresponding chlorosilane precursor.

Hydrolysis of Methyldiphenylchlorosilane

This method involves the controlled hydrolysis of methyldiphenylchlorosilane. The reaction proceeds by the nucleophilic attack of water on the silicon atom, leading to the displacement of the chloride ion and the formation of a silanol intermediate (methyldiphenylsilanol). Two molecules of this silanol intermediate then undergo condensation to form the disiloxane with the elimination of a water molecule.

Reaction Scheme:

2 (CH₃)(C₆H₅)₂SiCl + H₂O → [(CH₃)(C₆H₅)₂Si]₂O + 2 HCl

The workflow for this synthesis is illustrated below.

Caption: General workflow for the synthesis via hydrolysis.

Experimental Protocol: Synthesis via Hydrolysis

The following is a representative, detailed protocol for the laboratory-scale synthesis of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

Materials:

-

Methyldiphenylchlorosilane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Deionized water

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for air-sensitive reactions (if necessary)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve methyldiphenylchlorosilane in an appropriate volume of anhydrous diethyl ether.

-

Hydrolysis: Slowly add a stoichiometric amount of deionized water to the stirred solution from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.

-

Neutralization: Carefully add a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with deionized water and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

Causality Behind Experimental Choices: The use of an anhydrous ether solvent is crucial to control the hydrolysis reaction, preventing an uncontrolled and rapid reaction. The slow addition of water helps to manage the exothermicity of the reaction. Neutralization with sodium bicarbonate is essential to remove the corrosive HCl byproduct, and the subsequent washing steps ensure the removal of any water-soluble impurities.

Applications in Research and Industry

The unique properties of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane make it a valuable compound in several high-technology sectors.

High-Performance Polymers and Materials Science

This disiloxane serves as a key monomer or cross-linking agent in the synthesis of specialized silicone polymers. The incorporation of phenyl groups enhances the thermal stability, radiation resistance, and refractive index of the resulting polymers.[1][4][14] These high-performance silicones find applications in:

-

Aerospace and Automotive Industries: As components of high-temperature resistant coatings, adhesives, and sealants.[15]

-

Electronics: In the encapsulation of electronic components, providing protection from heat and environmental factors.

-

Optical Materials: The high refractive index imparted by the phenyl groups makes it suitable for the production of optical-grade silicones for applications such as LED packaging and lenses.[14]

The logical relationship of its properties to its applications is outlined below.

Caption: Relationship between properties and applications.

Drug Development and Biomedical Applications

In the pharmaceutical and biomedical fields, phenyl-containing siloxanes are explored for various applications.[6] The hydrophobic nature of the phenyl groups can be leveraged to modify the solubility and release profiles of drugs in silicone-based drug delivery systems.[6] The biocompatibility and biostability of silicones make them suitable for use in medical devices and implants.[15][16][17] While direct applications of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane in drug formulations are not extensively documented, its role as a precursor to biocompatible phenyl-containing silicone polymers is of significant interest.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.[5][10]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.[5]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[5]

It is highly recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.[10]

Conclusion

1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane is a scientifically and industrially significant organosilicon compound. Its distinct molecular architecture, combining the features of methyl and phenyl substituents on a disiloxane framework, gives rise to a valuable set of properties. The high thermal stability, chemical resistance, and unique optical properties make it an important building block for high-performance polymers used in demanding applications. As research in materials science and drug delivery continues to advance, the utility of such precisely engineered siloxanes is expected to grow, paving the way for new innovations.

References

-

1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane. NIST Chemistry WebBook. [Link]

-

Silicones for Drug-Delivery Applications. Medical Device and Diagnostic Industry. [Link]

-

Tetraphenyl dimethyl disiloxane | C26H26OSi2 | CID 13121. PubChem. [Link]

-

1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane: Properties, Applications, and Production by INNO SPECIALTY CHEMICALS. INNO SPECIALTY CHEMICALS. [Link]

-

Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-. SIELC Technologies. [Link]

-

1,1,3,3-TETRAPHENYL-1,3-DIMETHYLDISILOXANE IOTA 259. Iota Silicone. [Link]

-

1,1,3,3-TETRAPHENYLDIMETHYLDISILOXANE Safety Data Sheet. Gelest, Inc. [Link]

-

1,1,3,3-TETRAPHENYLDIMETHYLDISILOXANE. MySkinRecipes. [Link]

-

Synthesis and crystal structure of disiloxane-1,3-diols and disiloxane-1,1,3,3-tetraol. ResearchGate. [Link]

-

Precautions For Safe Use Of Organosilicon. Sylicglobal Textile Auxiliaries Supplier. [Link]

-

Silicon and Organosilicon Compounds. ILO Encyclopaedia of Occupational Health and Safety. [Link]

-

What safety precautions should be taken when handling silicone agents?. TOPWIN. [Link]

-

1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane - Optional[29Si NMR]. SpectraBase. [Link]

-

CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Course Hero. [Link]

-

Grignard Reaction. University of Minnesota. [Link]

-

The Grignard Reaction. University of Missouri-St. Louis. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Dimethyldichlorosilane and the Direct Synthesis of Methylchlorosilanes. The Key to the Silicones Industry. ResearchGate. [Link]

-

Fabrication of Reactive Poly(Phenyl-Substituted Siloxanes/Silsesquioxanes) with Si‒H and Alkoxy Functional Groups via the Piers–Rubinsztajn Reaction. MDPI. [Link]

-

Most Important Biomedical and Pharmaceutical Applications of Silicones. MDPI. [Link]

-

Study on the synthesis and application of silicone resin containing phenyl group. Polymers. [Link]

-

Thermal-Oxidative Stability of Polydimethylsiloxane. Asian Journal of Chemistry. [Link]

-

Flammability and Thermal Degradation Properties of Sprayable Polydimethyl Siloxane Coating. International Journal of Engineering Research & Technology. [Link]

-

reactive silicones: - forging new polymer links. ResearchGate. [Link]

-

Thermal stability of linear siloxanes and their mixtures. IRIS . [Link]

-

Kinetic Study of Thermal Degradation of Polydimethylsiloxane: The Effect of Molecular Weight on Thermal Stability in Inert Atmosphere. Prime Scholars. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. ijert.org [ijert.org]

- 4. researchgate.net [researchgate.net]

- 5. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]

- 6. mddionline.com [mddionline.com]

- 7. Tetraphenyl dimethyl disiloxane | C26H26OSi2 | CID 13121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane [webbook.nist.gov]

- 9. Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl- | SIELC Technologies [sielc.com]

- 10. topwinchemical.com [topwinchemical.com]

- 11. iloencyclopaedia.org [iloencyclopaedia.org]

- 12. www1.udel.edu [www1.udel.edu]

- 13. spectrabase.com [spectrabase.com]

- 14. mdpi.com [mdpi.com]

- 15. nbinno.com [nbinno.com]

- 16. mdpi.com [mdpi.com]

- 17. dupont.com [dupont.com]

Spectroscopic Characterization of 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane is a sterically hindered organosilicon compound with significant applications in organic synthesis and materials science. Its unique structure, featuring both methyl and phenyl substituents on a disiloxane backbone, imparts distinct chemical and physical properties. Accurate structural elucidation and purity assessment are paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic data of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral features are discussed to provide a comprehensive understanding for researchers.

Molecular Structure and Spectroscopic Overview

The structure of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane consists of two silicon atoms linked by an oxygen atom. Each silicon atom is bonded to a methyl group and two phenyl groups. This symmetrical arrangement dictates the simplicity of its NMR spectra, while the various bond types give rise to a characteristic infrared spectrum and predictable fragmentation patterns in mass spectrometry.

Caption: Molecular structure of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The protons of the methyl groups and the phenyl groups will give rise to distinct signals.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.55-7.49 | multiplet | 8H | ortho-Protons of Phenyl Groups |

| 7.41-7.28 | multiplet | 12H | meta- and para-Protons of Phenyl Groups |

| 0.57 | singlet | 6H | Si-CH ₃ |

Expertise & Experience: The downfield chemical shifts of the aromatic protons (7.28-7.55 ppm) are characteristic of phenyl groups directly attached to a silicon atom. The integration values of 8H and 12H for the aromatic region are consistent with four phenyl groups. The upfield singlet at 0.57 ppm, integrating to 6H, is unequivocally assigned to the two equivalent methyl groups. The sharp singlet nature of this peak confirms the absence of proton coupling to neighboring atoms, as expected for a Si-CH₃ moiety.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further corroborates the molecular structure, with distinct signals for the methyl carbons and the different carbons of the phenyl rings.

| Chemical Shift (δ) ppm | Assignment |

| 137.57 | ipso-Carbon of Phenyl Groups (C-Si) |

| 133.99 | ortho-Carbons of Phenyl Groups |

| 129.55 | meta-Carbons of Phenyl Groups |

| 127.71 | para-Carbons of Phenyl Groups |

| -0.59 | Si-C H₃ |

Expertise & Experience: The four distinct signals in the aromatic region (127-138 ppm) confirm the presence of phenyl groups. The signal at 137.57 ppm is assigned to the ipso-carbon, the carbon atom of the phenyl ring directly bonded to the silicon atom. The upfield signal at -0.59 ppm is characteristic of a methyl carbon attached to a silicon atom, with the negative chemical shift being a common feature for silicon-bound methyl groups.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration |

| ~3070-3050 | C-H stretch (aromatic) |

| ~2960 | C-H stretch (methyl) |

| ~1590 | C=C stretch (aromatic ring) |

| ~1430 | Si-Ph stretch |

| ~1260 | Si-CH₃ symmetric deformation |

| ~1120 | Si-Ph stretch |

| ~1070-1050 | Si-O-Si asymmetric stretch |

| ~800-700 | C-H out-of-plane bend (aromatic) |

Authoritative Grounding: The most characteristic absorption for a disiloxane is the strong Si-O-Si asymmetric stretching vibration, which typically appears in the 1000-1100 cm⁻¹ region. For disiloxanes, this band is often observed between 1080-1040 cm⁻¹.[1] The presence of phenyl groups attached to the silicon atoms is confirmed by the Si-Ph stretching vibrations around 1430 cm⁻¹ and 1120 cm⁻¹, and the aromatic C-H and C=C stretching bands. The Si-CH₃ group is identified by the characteristic symmetric deformation at approximately 1260 cm⁻¹.[1]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane provides information about its molecular weight and fragmentation pattern. The NIST WebBook provides a reference mass spectrum for this compound.[2]

Molecular Ion:

-

m/z 410: M⁺, the molecular ion peak, corresponding to the molecular formula C₂₆H₂₆OSi₂.

Key Fragment Ions:

| m/z | Ion Structure | Fragmentation Pathway |

| 395 | [M - CH₃]⁺ | Loss of a methyl radical |

| 333 | [M - Ph]⁺ | Loss of a phenyl radical |

| 213 | [(Ph)₂SiCH₃]⁺ | Cleavage of the Si-O bond |

| 197 | [Ph₂Si]⁺ | Loss of a methyl group from m/z 212 |

| 181 | [PhSi(CH₃)₂]⁺ | Rearrangement and fragmentation |

| 135 | [PhSiH₂]⁺ | Rearrangement and fragmentation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Trustworthiness: The fragmentation pattern is consistent with the known behavior of organosilicon compounds. The loss of a methyl group (m/z 395) and a phenyl group (m/z 333) from the molecular ion are characteristic initial fragmentation steps. The cleavage of the Si-O-Si bond is also a prominent pathway, leading to silicon-containing fragments.

Caption: Key fragmentation pathways of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity deuterated solvent is crucial to avoid interfering signals.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field strength spectrometer.

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Use a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Acquire the spectrum on the same instrument as the ¹H NMR.

-

Set the spectral width to cover the range of -10 to 150 ppm.

-

A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Process the data with a line broadening of 1-2 Hz.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As the compound is a liquid at room temperature, the spectrum can be acquired neat using a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition (FT-IR):

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan of the empty sample compartment prior to running the sample.

-

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use a standard electron ionization energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 50-500 to ensure detection of the molecular ion and significant fragments.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a complete and unambiguous characterization of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane. The symmetrical nature of the molecule simplifies the NMR spectra, while the characteristic functional groups give rise to predictable IR absorptions and mass spectral fragmentation patterns. This guide serves as a valuable resource for researchers, enabling them to confidently identify and assess the purity of this important organosilicon compound in their scientific endeavors.

References

-

PubChem. Tetraphenyl dimethyl disiloxane. [Link]

- Royal Society of Chemistry. Supporting Information for [specific article - actual article title and link would be cited here if available].

-

NIST. 1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

NIST. Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

-

Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. [Link]

Sources

An In-depth Technical Guide to the Thermal Stability of 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the thermal stability of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane. Drawing upon established principles of polymer chemistry and thermal analysis, this document elucidates the intrinsic properties of this unique organosilicon compound and outlines robust methodologies for its characterization.

Introduction: The Significance of Phenyl Substitution in Siloxane Chemistry

1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane belongs to the class of phenyl-substituted siloxanes, which are renowned for their exceptional thermal and oxidative stability compared to their polydimethylsiloxane (PDMS) counterparts. The incorporation of bulky phenyl groups onto the silicon atoms of the siloxane backbone imparts several advantageous properties, including a significant increase in the energy required to cleave the silicon-carbon and silicon-oxygen bonds.[1][2] This enhanced stability makes these compounds highly suitable for demanding applications where high temperatures are encountered, such as in specialized lubricants, heat transfer fluids, and as dielectric coolants.[1]

The fundamental strength of the siloxane bond (Si-O) provides a robust foundation for these molecules, making them inherently more thermally stable than many organic polymers.[1] The addition of phenyl groups further enhances this stability through steric hindrance, which protects the Si-O backbone from chemical attack, and through the inherent aromatic stability of the phenyl rings themselves.[1]

Mechanisms of Thermal Degradation in Phenyl-Substituted Siloxanes

The thermal degradation of phenyl-substituted siloxanes is a complex process that proceeds through different mechanisms depending on the temperature and the presence of oxygen.

Anhydrous Thermal Degradation (Inert Atmosphere)

In an inert atmosphere, the degradation of phenyl-substituted siloxanes typically occurs in two stages:

-

Below 450°C: Siloxane Bond Redistribution: At lower temperatures, the primary degradation pathway involves the rearrangement of the siloxane backbone. This process, often initiated by trace impurities, leads to the formation of cyclic siloxane oligomers.[1] For 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, this would likely involve intramolecular cyclization, though the presence of the bulky phenyl groups can hinder this process compared to linear PDMS.

-

Above 450°C: Phenyl Group Scission: As the temperature increases beyond 450°C, the scission of the silicon-phenyl bond becomes the predominant degradation mechanism.[1] This homolytic cleavage results in the formation of phenyl radicals, which can then abstract protons to form benzene or engage in other secondary reactions. The remaining silicon-centered radicals can lead to cross-linking, resulting in an insoluble, silicon-rich residue.[1][3] The formation of benzene is a key indicator of this high-temperature degradation pathway.[3][4]

dot graph TD { A[1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane] --> B{< 450°C}; B --> C[Siloxane Bond Redistribution]; C --> D[Formation of Cyclic Oligomers]; A --> E{> 450°C}; E --> F[Scission of Si-Phenyl Bonds]; F --> G[Formation of Phenyl Radicals]; G --> H[Benzene]; F --> I[Cross-linking & Residue Formation]; }

Figure 1: Simplified thermal degradation pathway of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane in an inert atmosphere.

Thermo-oxidative Degradation

In the presence of oxygen, the degradation mechanism is significantly different and more complex. The oxidation of the methyl and phenyl groups can occur, leading to the formation of a variety of volatile products, including carbon monoxide, carbon dioxide, water, and formaldehyde.[1] This process typically begins at lower temperatures than the anaerobic degradation and results in the formation of a silica (SiO2) residue at very high temperatures.[1]

Analytical Techniques for Thermal Stability Assessment

A multi-faceted approach employing several analytical techniques is essential for a thorough characterization of the thermal stability of 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Protocol: TGA of 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, inert TGA pan (e.g., platinum or alumina).

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Calculate the temperatures at 5% (Td5) and 10% (Td10) mass loss.

-

Determine the percentage of residual mass at the end of the experiment.

-

Expected Data:

| Parameter | Expected Value Range for Phenyl-Methyl Siloxanes |

| Onset of Decomposition (°C) | > 350 |

| Td5 (°C) | 380 - 450 |

| Td10 (°C) | 400 - 480 |

| Residual Mass at 800°C (%) | 20 - 50 |

Table 1: Expected TGA data for phenyl-methyl siloxanes, providing an estimate for 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine thermal transitions such as glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).

Experimental Protocol: DSC of 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a hermetically sealed aluminum DSC pan.

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

Equilibrate at a temperature below the expected Tg (e.g., -100°C).

-

Ramp the temperature to a point above any expected transitions (e.g., 100°C) at a rate of 10°C/min.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Ramp the temperature a second time under the same conditions as the first heating scan.

-

-

Data Analysis:

-

Determine the glass transition temperature (Tg) from the second heating scan.

-

Identify any melting or crystallization peaks.

-

Expected Data:

For a relatively short-chain molecule like 1,3-dimethyl-1,1,3,3-tetraphenyldisiloxane, a distinct glass transition is expected. The Tg will be significantly higher than that of PDMS due to the restricted chain mobility imposed by the bulky phenyl groups. A sharp melting point may be observed if the material is crystalline.

Evolved Gas Analysis: TGA-FTIR and Pyrolysis-GC/MS

To identify the decomposition products, TGA can be coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or the material can be analyzed by Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS).

TGA-FTIR Workflow

Figure 2: Experimental workflow for TGA-FTIR analysis.

Pyrolysis-GC/MS Workflow

Figure 3: Experimental workflow for Pyrolysis-GC/MS analysis.

Experimental Protocol: Pyrolysis-GC/MS of 1,3-Dimethyl-1,1,3,3-tetraphenyldisiloxane

-

Instrument: A pyrolysis unit coupled to a GC/MS system.

-

Sample Preparation: Place a small amount of the sample (typically in the microgram range) into a pyrolysis tube or onto a filament.

-

Pyrolysis: Rapidly heat the sample to a set temperature (e.g., 600°C) in an inert atmosphere (helium).

-